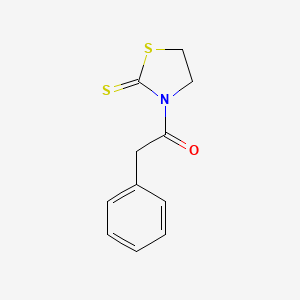

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Description

Properties

IUPAC Name |

2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLPCYXFKYZNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354410 | |

| Record name | STK332165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65439-58-9 | |

| Record name | STK332165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structure elucidation of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a heterocyclic compound of interest in medicinal chemistry. The narrative is structured to not only present the analytical data but also to rationalize the experimental choices, ensuring a robust and self-validating approach to confirming the molecular architecture.

Introduction: The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous confirmation of the chemical structure of a synthesized compound is a cornerstone of drug discovery and development. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone (Figure 1) belongs to the thiazolidinone class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1][2] Precise structural elucidation ensures the reproducibility of biological data and provides a solid foundation for structure-activity relationship (SAR) studies. This guide will walk through a logical, multi-technique approach to verify the synthesis and structure of this target molecule.

Synthetic Strategy: A Probabilistic Approach to Structure

A logical starting point for structure elucidation is a clear understanding of the intended synthetic route. The most plausible and efficient synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone involves the N-acylation of thiazolidine-2-thione with a suitable phenacyl derivative.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the thiazolidine-2-thione ring attacks the electrophilic carbon of 2-bromo-1-phenylethanone (phenacyl bromide).

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of thiazolidine-2-thione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Activation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.

-

N-Acylation: Cool the mixture back to 0 °C and add a solution of 2-bromo-1-phenylethanone (1.05 eq) in DMF dropwise.

-

Reaction: Allow the reaction to proceed at room temperature overnight.

-

Work-up: Quench the reaction with ice-water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This synthetic approach strongly suggests the formation of the N-acylated product, providing a hypothetical structure to be confirmed by spectroscopic methods.

Spectroscopic Verification: A Multi-Faceted Approach

The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The molecular formula of the target compound is C₁₁H₁₁NOS₂, with a molecular weight of 237.35 g/mol .[3]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1685 | Ketone C=O | Stretching |

| ~1600, ~1450 | Aromatic C=C | Stretching |

| ~1350-1250 | Thioamide C=S | Stretching |

The key diagnostic peaks are the sharp, strong absorption around 1685 cm⁻¹ for the ketone carbonyl group and the characteristic thioamide C=S stretch. The presence of both aromatic and aliphatic C-H stretches would also be expected.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Data (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 105: [C₆H₅CO]⁺, the benzoyl cation, is a very common and stable fragment.

-

m/z = 77: [C₆H₅]⁺, the phenyl cation.

-

Loss of the phenacyl group to give the thiazolidine-2-thione fragment.

-

The observation of the molecular ion peak at m/z 237 would be strong evidence for the successful synthesis of the target compound. The fragmentation pattern would further support the proposed connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90-8.10 | Doublet | 2H | Aromatic (ortho) |

| ~7.40-7.60 | Multiplet | 3H | Aromatic (meta, para) |

| ~4.80 | Singlet | 2H | -CO-CH₂-Ph |

| ~4.30 | Triplet | 2H | N-CH₂- |

| ~3.30 | Triplet | 2H | S-CH₂- |

Rationale:

-

The aromatic protons on the phenyl ring will be deshielded, with the ortho protons appearing further downfield due to the proximity of the electron-withdrawing carbonyl group.

-

The methylene protons adjacent to the carbonyl group (-CO-CH₂-) are expected to be a singlet and significantly deshielded.

-

The two methylene groups of the thiazolidine ring will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen will be more deshielded than the one attached to the sulfur.

¹³C NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | C=S (Thioamide) |

| ~195 | C=O (Ketone) |

| ~134 | Aromatic (ipso) |

| ~129-133 | Aromatic CHs |

| ~55 | N-CH₂- |

| ~45 | -CO-CH₂-Ph |

| ~29 | S-CH₂- |

Rationale:

-

The thioamide (C=S) and ketone (C=O) carbons are the most deshielded and will appear at the downfield end of the spectrum.

-

The aromatic carbons will resonate in their characteristic region (~120-140 ppm).

-

The aliphatic carbons will be found in the upfield region, with the carbon attached to the electronegative nitrogen being the most deshielded among them.

Data Synthesis and Structural Confirmation

The definitive elucidation of the structure of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is achieved by the congruent interpretation of all spectroscopic data.

Caption: Workflow for structure elucidation.

The IR spectrum would confirm the presence of the key carbonyl and thioamide functional groups. The mass spectrum would verify the molecular weight and support the presence of the phenacyl and thiazolidinethione moieties through its fragmentation pattern. Finally, the ¹H and ¹³C NMR spectra would provide the definitive atom-by-atom connectivity, confirming the N-acylation and the overall structure of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. The combination of these techniques provides a self-validating system, leaving no ambiguity in the final structural assignment.

References

-

Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]

-

Ben-abdallah, T., S. Al-tuwaijri, and Z. T. F. Al-sharif. (2019). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 24(23), 4249. [Link]

-

PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a member of the pharmacologically significant thiazolidinone family. This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the physicochemical characteristics, a detailed synthetic protocol, spectroscopic analysis, and the potential therapeutic applications of this compound, drawing upon the established bioactivities of its structural class. The guide emphasizes the rationale behind experimental methodologies and provides a framework for future research and development.

Introduction: The Significance of the Thiazolidinone Scaffold

The thiazolidinone core is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and developed as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[4][5][6] The structural versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, the subject of this guide, incorporates a phenylacetyl group at the 3-position of a 2-thioxo-thiazolidinone core, a modification known to influence its reactivity and biological profile. This guide aims to consolidate the current understanding of this specific molecule and to provide a solid foundation for its further exploration in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NOS₂ | PubChem[7] |

| Molecular Weight | 237.34 g/mol | PubChem[7] |

| CAS Number | 65439-58-9 | PubChem[7] |

| Appearance | Light yellow to yellow solid | ChemicalBook[8] |

| Melting Point | 85-86 °C | ChemicalBook[8] |

| Topological Polar Surface Area | 77.7 Ų | PubChem[7] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |

| Rotatable Bond Count | 2 | PubChem[7] |

Synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

The synthesis of N-acylthiazolidinethiones is a well-established process in organic chemistry. The following protocol outlines a reliable method for the preparation of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Rationale for Synthetic Approach

The chosen synthetic route is an N-acylation of the thiazolidine-2-thione core. This method is favored due to the high nucleophilicity of the nitrogen atom in the thiazolidine ring and the availability of the starting materials. The use of a mild base like triethylamine is crucial to deprotonate the thiazolidine-2-thione, thereby activating it for nucleophilic attack on the electrophilic carbonyl carbon of phenylacetyl chloride. Dichloromethane is selected as the solvent for its inertness and its ability to dissolve both reactants.

Experimental Protocol

Materials:

-

Thiazolidine-2-thione

-

Phenylacetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add thiazolidine-2-thione (1.0 equivalent) and anhydrous dichloromethane. Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Base: Slowly add triethylamine (1.1 equivalents) to the solution with continuous stirring.

-

Acylation: In a separate flask, dissolve phenylacetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Spectroscopic Analysis

| Technique | Expected Data |

| ¹H NMR | * Phenyl protons: Multiplet in the range of 7.20-7.40 ppm. * Methylene protons (CH₂-Ph): Singlet around 4.20-4.40 ppm. * Thiazolidine protons (-N-CH₂-): Triplet around 4.00-4.20 ppm. * Thiazolidine protons (-S-CH₂-): Triplet around 3.20-3.40 ppm. |

| ¹³C NMR | * Thione carbon (C=S): Signal in the range of 200-205 ppm. * Ketone carbon (C=O): Signal around 170-175 ppm. * Aromatic carbons: Signals between 125-140 ppm. * Methylene carbon (CH₂-Ph): Signal around 45-50 ppm. * Thiazolidine carbon (-N-CH₂-): Signal around 50-55 ppm. * Thiazolidine carbon (-S-CH₂-): Signal around 28-33 ppm. |

| IR (KBr, cm⁻¹) | * C=O stretch (amide): Strong absorption band around 1680-1700 cm⁻¹. * C=S stretch (thione): Absorption band around 1200-1250 cm⁻¹. * C-N stretch: Absorption band around 1350-1400 cm⁻¹. * Aromatic C-H stretch: Bands above 3000 cm⁻¹. * Aliphatic C-H stretch: Bands below 3000 cm⁻¹. |

| Mass Spec (ESI-MS) | * [M+H]⁺: Expected at m/z 238.0355. * [M+Na]⁺: Expected at m/z 260.0174. |

Chemical Reactivity and Therapeutic Potential

Chemical Reactivity

The presence of multiple functional groups in 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone imparts a versatile chemical reactivity. The methylene group adjacent to the phenyl ring is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol additions.[9] The thione group can undergo reactions typical of thiocarbonyls, including oxidation and conversion to other functional groups.

Potential Therapeutic Applications

While specific biological studies on 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone are limited, the extensive research on the thiazolidinone class provides a strong basis for predicting its therapeutic potential.

-

Anticancer Activity: Many thiazolidinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[1][4][6] The structural features of the target compound make it a candidate for evaluation against various cancer cell lines.

-

Antimicrobial Activity: The thiazolidinone scaffold is a well-known pharmacophore in the design of antimicrobial agents.[5][10] It is plausible that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone could exhibit activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: Thiazolidine-2-thione derivatives have been identified as inhibitors of enzymes such as xanthine oxidase.[9] Given the prevalence of this core in enzyme inhibitors, the target compound warrants investigation as a potential modulator of various enzymatic pathways.

Hypothetical Signaling Pathway Involvement

Based on the known anticancer properties of related thiazolidinone compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

Caption: A hypothetical mechanism of action for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in cancer cells.

Conclusion and Future Directions

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities based on the well-established pharmacology of the thiazolidinone class.

Future research should focus on the following areas:

-

Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, bacterial strains, and fungal species is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the precise mechanism of action are crucial.

-

Analogue Synthesis: The synthesis and evaluation of a library of analogues with modifications to the phenylacetyl group could lead to the identification of compounds with enhanced potency and selectivity.

The information presented herein serves as a valuable resource for researchers interested in exploring the therapeutic potential of this intriguing molecule.

References

-

Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER EVALUATION OF N-(2-(PHENYL)-4-OXOTHIAZOLIDIN-3- YL). (2022). Rasayan Journal of Chemistry, 15(4). [Link]

-

Patel, P. S. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(1), 1951-1957. [Link]

-

Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. [Link]

-

Prabhu, P. P., Panneerselvam, T., Shastry, C. S., Sivakumar, A., & Pande, S. S. (2014). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. (2015). Taylor & Francis. [Link]

-

New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017). Medchemcomm, 8(11), 2142-2154. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). PMC. [Link]

-

Synthesis of 1,3-thiazolidine-2-thiones. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (n.d.). [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). PMC. [Link]

-

Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. (n.d.). PubMed. [Link]

-

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. (n.d.). NIH. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]

-

Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (2011). Oriental Journal of Chemistry, 27(2). [Link]

-

Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496. [Link]

-

Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. (2019). PubMed, 29(17), 2947-2957. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. [Link]

-

Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (n.d.). Impactfactor. [Link]

-

AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. (2023). [Link]

-

methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. (n.d.). ResearchGate. [Link]

-

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (n.d.). PMC. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2024). IJFMR, 6(2). [Link]

-

Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. (n.d.). ResearchGate. [Link]

-

Antidiabetic activity of some synthesized 2-(substituted phenyl)-3-(naphthalen-1-yl)thiazolidin-4-ones. (n.d.). ResearchGate. [Link]

-

2-Phenyl-1-(2-thioxo-3-thiazolidinyl)ethanone,65439-58-9. (n.d.). [Link]

-

Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies, 6(9), 711-721. [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). Springer. [Link]

-

X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (2022). European Journal of Chemistry, 13(2), 164-177. [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). NIH. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(12), 978-989. [Link]

-

2,3-Diphenyl-4-thiazolidinone. (n.d.). PubChem. [Link]

-

Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. (n.d.). ResearchGate. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone | C11H11NOS2 | CID 772307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenyl-1-(2-thioxo-3-thiazolidinyl)ethanone | 65439-58-9 [amp.chemicalbook.com]

- 9. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 10. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]

Introduction: Understanding the Core Utility of CAS 65439-58-9

An In-depth Technical Guide to the Physical Characteristics and Stability of CAS 65439-58-9 [HEPES]

N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid), registered under CAS number 65439-58-9 and widely known as HEPES, is a zwitterionic organic chemical buffering agent.[1][2] Its prominence in biological research and pharmaceutical development stems from its ability to maintain a stable pH in aqueous solutions within a physiologically relevant range.[1][3] Unlike the common sodium bicarbonate buffer system, the buffering capacity of HEPES is independent of carbon dioxide concentration, making it indispensable for experiments conducted outside of a CO₂ incubator, such as cell culture manipulations, enzyme assays, and protein purification workflows.[1]

This guide offers a detailed examination of the essential physicochemical properties and stability profile of HEPES. For researchers and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is fundamental to ensuring experimental reproducibility, developing stable formulations, and maintaining the integrity of biological systems under investigation.

Part 1: Core Physicochemical Characteristics

The functional behavior of HEPES is intrinsically linked to its physical properties. These characteristics dictate its solubility, its effective buffering range, and its interactions within a formulation. Key quantitative data are summarized below for clarity and rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O₄S | [4][5] |

| Molecular Weight | 238.3 g/mol | [2][4] |

| Appearance | White crystalline powder | [5][6] |

| Melting Point | 234 °C (decomposes) | [5] |

| pKa | ~7.5 at 25°C | [1][2][] |

| Effective pH Buffering Range | 6.8 – 8.2 | [1][] |

| Water Solubility | Soluble | [5][6] |

| logP (Octanol/Water) | -3.85 to -4.0 | [4][5] |

| Storage Temperature (Solid) | 2-8 °C recommended | [3][5][8] |

The zwitterionic nature of HEPES, conferred by the presence of both a sulfonic acid group (acidic) and a piperazine ring (basic), is central to its function.[] The pKa value of approximately 7.5 is the reason it exhibits maximum buffering capacity near neutral pH, making it ideal for simulating physiological conditions.[1][] Furthermore, its very low logP value indicates high hydrophilicity, explaining its excellent solubility in water and its general lack of interaction with nonpolar biological molecules like lipids, which is a desirable trait in many assay systems.[9]

Part 2: A Multi-Faceted View of Chemical Stability

The stability of HEPES is not absolute and is highly dependent on environmental conditions. A nuanced understanding of its degradation pathways is critical for avoiding experimental artifacts and ensuring the long-term viability of stock solutions and formulations.

Thermal Stability

In its solid, crystalline form, HEPES demonstrates high thermal stability, as evidenced by its high melting point of approximately 234 °C.[5] This indicates that the solid powder is resilient to degradation under typical short-term heat stress, such as that encountered during high-pressure sterilization (autoclaving).[8][10] However, prolonged exposure to extreme heat will lead to decomposition, releasing corrosive and toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[4]

Hydrolytic and pH Stability

HEPES is designed for use in aqueous solutions and is stable across its effective buffering range (pH 6.8-8.2). Its buffering mechanism relies on the protonation and deprotonation of the piperazine ring nitrogen atoms.[] This equilibrium allows it to effectively neutralize added acids or bases.[] However, its chemical integrity is compromised under extreme pH conditions. It may degrade or lose its buffering ability in strongly acidic (pH < 3) or strongly basic (pH > 11) environments.[]

Photostability: A Critical Consideration

The most significant vulnerability of HEPES is its susceptibility to photodegradation. When aqueous solutions of HEPES are exposed to ambient or fluorescent light, a photochemical reaction occurs, generating cytotoxic hydrogen peroxide (H₂O₂).[8][10] This is a critical point of failure in many experimental designs, particularly in cell culture, where the accumulation of H₂O₂ can induce oxidative stress and lead to cell death, confounding experimental results. Therefore, it is imperative that all HEPES-containing solutions be protected from light during preparation, use, and storage. [3][][8]

Oxidative and Long-Term Stability

Prolonged exposure to air (oxygen) can lead to the slow oxidation of HEPES molecules, which can compromise buffering performance over time.[11] In non-sterile aqueous solutions, microbial contamination is a primary factor affecting long-term stability. Microorganisms can metabolize HEPES, producing acidic or alkaline byproducts that alter the solution's pH and negate its buffering capacity.[11] For this reason, sterile filtration and refrigerated storage are essential for aqueous stock solutions, which can typically be stored for about 7 days at 4°C before significant changes may occur.[11]

Part 3: Methodologies for Stability Assessment

To formally characterize the stability of HEPES or any active pharmaceutical ingredient (API), a series of standardized analytical tests are employed. These protocols provide the empirical data needed to establish storage conditions, retest periods, and degradation profiles, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12]

Thermal Analysis Workflow: DSC and TGA

Expertise & Causality: To understand a compound's thermal stability, we must assess both its phase transitions (like melting) and its mass loss upon heating. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and glass transitions.[13][14] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, precisely identifying the onset of thermal decomposition.[15][16][17] Using them in tandem provides a comprehensive thermal profile.[18]

Caption: Workflow for thermal stability analysis using DSC and TGA.

Experimental Protocol: Combined DSC/TGA Analysis

-

Instrument Setup: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA) using appropriate standards (e.g., indium for DSC).

-

Sample Preparation: Accurately weigh 2-5 mg of CAS 65439-58-9 powder into a TGA pan (platinum or alumina) and a separate 2-5 mg into a DSC aluminum pan. Crimp the DSC pan hermetically.

-

TGA Execution: Place the TGA pan in the furnace. Heat the sample from ambient temperature to ~300°C at a constant rate of 10°C/minute under a nitrogen atmosphere. Record the mass as a function of temperature.

-

DSC Execution: Place the sealed DSC pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to ~300°C at a constant rate of 10°C/minute under a nitrogen atmosphere. Record the differential heat flow.

-

Data Analysis: Analyze the TGA thermogram to identify the onset temperature of mass loss, indicating decomposition. Analyze the DSC thermogram to identify endothermic peaks, corresponding to melting. Correlate the melting event with the onset of decomposition to understand if the compound decomposes at or after melting.

Forced Degradation Workflow for Stability-Indicating Method Development

Expertise & Causality: Forced degradation (stress testing) is the cornerstone of developing a stability-indicating analytical method.[19] By intentionally degrading the drug substance under a variety of harsh conditions (hydrolysis, oxidation, photolysis, heat), we generate the very degradation products the method must be able to detect.[12][20] This process, guided by ICH Q1A(R2), ensures that the analytical method is specific and can accurately measure the active ingredient in the presence of its breakdown products.[19][20] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[20]

Sources

- 1. nbinno.com [nbinno.com]

- 2. zielona-energia.com [zielona-energia.com]

- 3. HEPES: Key buffering agents and their storage conditions in biological experiments [vacutaineradditives.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. N- (2-hydroxyethyl) piperazine-n- (2-ethanesulfonic acid) -南京杜莱生物技术有限公司 [dulynet.com]

- 8. Characteristics and Preservation Guidelines of Biological Buffer HEPES [vacutaineradditives.com]

- 9. alfa-chemclinix.com [alfa-chemclinix.com]

- 10. HEPES handling and storage tips that you must know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 11. How long can HEPES buffer be stored after preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. onyxipca.com [onyxipca.com]

- 13. quercus.be [quercus.be]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. pharmaguru.co [pharmaguru.co]

- 17. veeprho.com [veeprho.com]

- 18. Differential Scanning Calorimetry & Pharmaceuticals [innovatechlabs.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone, a member of the rhodanine class of heterocyclic compounds. The rhodanine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This document details the synthesis, physicochemical properties, and potential biological activities of the title compound, drawing upon established methodologies for N-substituted rhodanines and the extensive body of research on this chemical class. The guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents.

Introduction: The Significance of the Rhodanine Scaffold

The rhodanine core, a 2-thioxo-1,3-thiazolidin-4-one ring system, is a cornerstone in the development of heterocyclic drugs. The versatility of the rhodanine scaffold allows for substitutions at various positions, most notably at the N-3 and C-5 positions, leading to a vast chemical space with diverse biological activities.[1] Rhodanine derivatives have been reported to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties, among others.[2][3] This broad spectrum of activity stems from the ability of the rhodanine moiety to interact with a variety of biological targets.[1]

2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone (also known as N-phenacyl-rhodanine) is a specific derivative with a phenacyl group attached to the nitrogen atom of the rhodanine ring. This substitution is anticipated to modulate the compound's physicochemical and biological properties, making it a compelling candidate for further investigation in drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| IUPAC Name | 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | PubChem[4] |

| Synonyms | N-phenacyl-rhodanine, 3-phenacyl-thiazolidine-2-thione | PubChem[4] |

| CAS Number | 65439-58-9 | PubChem[4] |

| Molecular Formula | C₁₁H₁₁NOS₂ | PubChem[4] |

| Molecular Weight | 237.3 g/mol | PubChem[4] |

| Topological Polar Surface Area | 77.7 Ų | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| LogP (calculated) | 2.4 | PubChem[4] |

Synthesis and Characterization

The synthesis of N-substituted rhodanines is a well-established process in organic chemistry. The following section outlines a representative protocol for the synthesis of 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone, based on the N-acylation of the rhodanine core. This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Synthetic Workflow

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the rhodanine ring attacks the electrophilic carbon of a phenacyl halide.

Caption: Synthetic workflow for N-phenacylation of rhodanine.

Experimental Protocol

Materials:

-

Rhodanine (1,3-thiazolidine-2-thione)

-

2-Bromo-1-phenylethanone (Phenacyl bromide)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of rhodanine (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq). Stir the mixture at room temperature for 15 minutes to facilitate the formation of the rhodanine anion. The use of a non-protic polar solvent like DMF ensures the solubility of the reactants and the intermediate salt, while the base is crucial for deprotonating the acidic N-H of the rhodanine ring, thereby activating it for nucleophilic attack.

-

N-Acylation: To the stirred solution, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in DMF dropwise over 30 minutes. The reaction is mildly exothermic. Maintain the temperature at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water with stirring. A solid precipitate of the crude product should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and triethylamine hydrobromide. Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the pure 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the thiazolidinone ring, the methylene protons of the phenacyl group, and the aromatic protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the thiocarbonyl carbon, the carbonyl carbon, and the carbons of the thiazolidinone and phenyl rings.

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the C=O (ketone) and C=S (thioketone) functional groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.

-

Melting Point: A sharp melting point will indicate the purity of the synthesized compound.

Biological Activities and Potential Mechanisms of Action

While specific biological data for 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is not extensively documented in publicly available literature, the broader class of rhodanine derivatives has been the subject of intense investigation, revealing a multitude of biological activities.[5]

Antimicrobial Activity

Rhodanine derivatives have demonstrated significant activity against a range of pathogenic microbes, including drug-resistant strains.[3] They have been shown to be particularly effective against Gram-positive bacteria.[6]

Potential Mechanism of Action: The antimicrobial mechanism of rhodanines is believed to be multifactorial. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some rhodanine derivatives have been shown to inhibit bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis and cell wall integrity.

Caption: Hypothetical mechanism of antimicrobial action.

Anticancer Activity

Numerous studies have highlighted the potential of rhodanine derivatives as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Potential Mechanism of Action: The anticancer effects of rhodanines are often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation. For example, certain rhodanine derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as JSP-1, which are involved in cell growth and differentiation pathways.[7]

Other Potential Therapeutic Applications

The structural features of the rhodanine scaffold have also led to the discovery of derivatives with other therapeutic activities, including:

-

Antiviral activity: Inhibition of viral enzymes like HIV-1 integrase.[8]

-

Enzyme inhibition: Targeting a wide range of enzymes, including carbonic anhydrase and xanthine oxidase.[2][9]

Future Perspectives and Drug Development

2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone represents a promising starting point for the development of novel therapeutic agents. The established synthetic routes and the well-documented biological potential of the rhodanine class provide a solid foundation for further research.

Future work should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full characterization of the title compound.

-

Biological Screening: A comprehensive screening of the compound against a panel of microbial strains, cancer cell lines, and relevant enzymes to identify its specific biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues with modifications to the phenacyl group to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying any observed biological activity.

Conclusion

As a member of the pharmacologically significant rhodanine family, 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone holds considerable potential for drug discovery and development. This technical guide has provided a framework for its synthesis, characterization, and potential therapeutic applications based on the extensive knowledge of related compounds. Further focused research is warranted to fully explore the therapeutic utility of this specific molecule and its derivatives.

References

-

Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]

-

Bayindir S., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(1), 153. [Link]

-

Seleem D., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. [Link]

-

Sirbu D. & Marin I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]

-

Guo Y., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters, 15(14), 3392-3395. [Link]

-

Kumar A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 937-961. [Link]

-

PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

Molecules. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 15(6), 3957-3973. [Link]

-

Duan Y., et al. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry, 71(48), 19176-19187. [Link]

-

Tuncbilek M. & Altanlar N. (2002). Synthesis of 3-substituted phenacyl-5-[2-phenyl-4H-4-oxo-1-benzopyran-6-yl)methylenyl]-thiazolidine-2,4-diones and evaluation of their antimicrobial activity. Arzneimittelforschung, 52(11), 849-853. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Szychowska A., et al. (2021). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 26(16), 4991. [Link]

-

Wang M-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. [Link]

-

Foroumadi A., et al. (2020). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Polymer-Plastics Technology and Materials, 59(15), 1649-1667. [Link]

-

ResearchGate. (n.d.). Structures of some rhodanine-based medicines. Retrieved from [Link]

Sources

- 1. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]

- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Spectral Characterization of 3-(Phenylacetyl)-1,3-thiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural elucidation of novel compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This document serves as a detailed reference for the expected spectral features of 3-(phenylacetyl)-1,3-thiazolidine-2-thione, providing a foundational understanding for its unambiguous identification.

Molecular Structure and Key Features

3-(phenylacetyl)-1,3-thiazolidine-2-thione possesses a unique combination of a phenylacetyl group attached to the nitrogen atom of a thiazolidine-2-thione ring. This structure integrates an amide-like functionality with a cyclic dithiocarbamate. The key structural features that will dictate the spectral output are:

-

The monosubstituted benzene ring of the phenylacetyl moiety.

-

The methylene protons of the phenylacetyl group.

-

The carbonyl group of the N-acyl substituent.

-

The thiazolidine-2-thione heterocyclic core, including its two methylene groups.

-

The thiocarbonyl (C=S) group.

The interplay of these functionalities gives rise to a characteristic spectral fingerprint that can be deciphered through a multi-technique approach.

Diagram of the Molecular Structure of 3-(phenylacetyl)-1,3-thiazolidine-2-thione:

Caption: Molecular structure of 3-(phenylacetyl)-1,3-thiazolidine-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

For optimal results, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer for better resolution and sensitivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons of the phenyl ring. |

| Methylene (-CH₂-) | ~4.80 | Singlet | 2H | Methylene protons adjacent to the phenyl and carbonyl groups. The singlet nature arises from the absence of adjacent protons. |

| Thiazolidine-H (N-CH₂) | ~4.10 | Triplet | 2H | Protons on the carbon adjacent to the nitrogen atom. Expected to be a triplet due to coupling with the adjacent -S-CH₂- protons. |

| Thiazolidine-H (S-CH₂) | ~3.30 | Triplet | 2H | Protons on the carbon adjacent to the sulfur atom. Expected to be a triplet due to coupling with the adjacent -N-CH₂- protons. |

Causality Behind Predictions: The chemical shifts are predicted based on the known effects of adjacent functional groups. The aromatic protons appear in their typical region. The methylene protons of the phenylacetyl group are deshielded by both the aromatic ring and the carbonyl group, hence their downfield shift. Within the thiazolidine ring, the protons on the carbon attached to the electron-withdrawing nitrogen atom are expected to be more deshielded than those attached to the sulfur atom.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Thiocarbonyl (C=S) | ~202 | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |

| Carbonyl (C=O) | ~170 | The amide-like carbonyl carbon. |

| Phenyl-C (quaternary) | ~134 | The carbon of the phenyl ring attached to the methylene group. |

| Phenyl-C (CH) | 127 - 130 | Aromatic carbons. |

| Thiazolidine-C (N-CH₂) | ~57 | The carbon atom adjacent to the nitrogen. |

| Methylene (-CH₂) | ~45 | The carbon of the phenylacetyl methylene group. |

| Thiazolidine-C (S-CH₂) | ~30 | The carbon atom adjacent to the sulfur. |

Trustworthiness of Predictions: These predictions are grounded in the extensive literature on the NMR spectroscopy of N-acyl thiazolidinones and related heterocyclic systems. For instance, studies on various thiazolidinone derivatives consistently show the thiocarbonyl carbon in the range of 190-210 ppm and the N-acyl carbonyl carbon between 165-175 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique:

-

Sample Grinding: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the carbonyl and thiocarbonyl groups, as well as vibrations from the aromatic ring and C-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Amide C=O Stretch | 1700 - 1670 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 1400 - 1300 | Medium |

| C=S Stretch | 1250 - 1020 | Medium to Strong |

Authoritative Grounding: The predicted strong absorption for the amide carbonyl group is a well-established characteristic in IR spectroscopy. The position of the C=S stretching vibration can be more variable but is typically found in the fingerprint region and is often coupled with other vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for obtaining mass spectra:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁NOS₂ = 237.34 g/mol ). Key fragmentation pathways will likely involve the cleavage of the N-acyl group.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for 3-(phenylacetyl)-1,3-thiazolidine-2-thione under EI-MS.

Table of Predicted Key Fragments:

| m/z | Proposed Fragment | Notes |

| 237 | [C₁₁H₁₁NOS₂]⁺˙ | Molecular ion (M⁺) |

| 118 | [C₃H₄NS₂]⁺ | Thiazolidine-2-thione fragment after cleavage of the N-C bond. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups. |

Self-Validating System: The presence of the molecular ion peak at m/z 237 would confirm the molecular formula. The observation of the characteristic tropylium ion at m/z 91 would provide strong evidence for the presence of the phenylacetyl moiety. The fragment at m/z 118 would be indicative of the thiazolidine-2-thione ring system. The collective observation of these key fragments would provide a high degree of confidence in the structural assignment.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for 3-(phenylacetyl)-1,3-thiazolidine-2-thione. By understanding the expected spectral features and the underlying chemical principles, researchers and drug development professionals can more effectively identify and characterize this important heterocyclic compound. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis in the pursuit of novel therapeutic agents.

References

While specific spectral data for the target compound was not found in the initial search, the principles and comparative data used in this guide are based on a wide range of spectroscopic literature for related compounds. For general principles of spectroscopic interpretation, the following types of resources are recommended:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: PubChem Database Source: National Center for Biotechnology Information. URL: [Link] (for searching related compounds and their properties, including CAS numbers).[1]

Sources

The Multifaceted Biological Activities of Thioxo-Thiazolidinone Derivatives: A Technical Guide for Drug Discovery

Introduction

The thiazolidinone scaffold, particularly its 2-thioxo-4-thiazolidinone (rhodanine) and thiazolidine-2,4-dione derivatives, represents a "privileged structure" in medicinal chemistry.[1][2] These five-membered heterocyclic compounds are amenable to structural modifications at positions 2, 3, and 5, allowing for the creation of large, diverse chemical libraries.[3][4] This structural versatility has led to the discovery of thioxo-thiazolidinone derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][5][6] This technical guide provides an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thioxo-thiazolidinone derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[7] Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes in cancer cells.

Mechanism of Action

A primary mechanism of action for many anticancer thioxo-thiazolidinone derivatives is the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. For instance, some derivatives act as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for rapidly dividing cancer cells.[8][9] Molecular docking studies have revealed that the 4-thiazolidinone carbonyl group can form crucial hydrogen bonds with amino acid residues like Tyr38 in the hDHODH active site.[9]

Furthermore, certain hybrid molecules, such as Ciminalum-4-thiazolidinone hybrids, have demonstrated significant antimitotic activity, inhibiting the growth of various cancer cell lines, including leukemia, colon cancer, and breast cancer.[7][10] The presence of the Ciminalum moiety at position 5 of the thiazolidinone ring is considered key to this biological activity.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of thioxo-thiazolidinone derivatives is highly dependent on the nature and position of substituents on the thiazolidinone ring.

-

Position 5: Substitution at this position with bulky aromatic or heteroaromatic groups, often through a benzylidene linker, is a common strategy to enhance anticancer activity.[11][12] For example, the introduction of a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene (Ciminalum) substituent at position 5 has been shown to be crucial for potent cytotoxicity.[10]

-

Position 3: Modifications at the N-3 position can significantly influence the compound's solubility, cell permeability, and interaction with target proteins. The presence of a propanoic acid residue at N-3 has been identified in derivatives with high anticancer activity.[7]

-

Position 2: The presence of a thioxo group at the C-2 position is a defining feature of this class of compounds and is often essential for their biological activity.

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel thioxo-thiazolidinone derivatives.

The initial screening of compounds is performed using in vitro cytotoxicity assays on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add varying concentrations of the thioxo-thiazolidinone derivatives (typically in a logarithmic series) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[14]

To assess the therapeutic potential of a compound, it is crucial to determine its selectivity for cancer cells over normal cells.[13] The selectivity index (SI) is calculated by dividing the IC50 value in a non-malignant cell line by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity.

Table 1: Anticancer Activity of Representative Thioxo-Thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2h | MOLT-4 (Leukemia) | <0.01 | [7] |

| Derivative 2h | SW-620 (Colon) | <0.01 | [7] |

| Derivative 2f | Average GI50 | 2.80 | [10] |

| Derivative 2h | Average GI50 | 1.57 | [10] |

| Compound 4e | MCF7 (Breast) | 0.019 | |

| Compound 4h | MCF7 (Breast) | 0.036 | |

| Compound 4h | HEPG2 (Liver) | 0.048 |

Diagram 1: Experimental Workflow for Anticancer Drug Screening

Caption: Workflow for determining MIC and MBC/MFC of antimicrobial compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thioxo-thiazolidinone derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. [16][17]

Mechanism of Action

A significant mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. [16][17]Molecular docking studies have been employed to understand the binding interactions of these derivatives with the active sites of COX-1 and COX-2, aiding in the design of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs. [16][18]Some derivatives may also inhibit lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. [17]

Experimental Evaluation of Anti-inflammatory Activity

Both in vitro and in vivo models are used to assess the anti-inflammatory potential of thioxo-thiazolidinone derivatives.

The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity. [19][20]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the treatment group of rats. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat. [20]4. Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.

Diagram 3: COX-2 Inhibition by Thioxo-Thiazolidinone Derivatives

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antidiabetic Activity: Improving Glucose Homeostasis

Thiazolidinediones, a closely related class of compounds, are well-established oral antidiabetic drugs. [21][22]Thioxo-thiazolidinone derivatives are also being explored for their potential to manage type 2 diabetes.

Mechanism of Action

The primary molecular target for the antidiabetic effects of thiazolidinediones is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue. [21][23]Activation of PPAR-γ by these ligands modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. Some novel thioxo-thiazolidinone derivatives may also act as agonists for G-protein coupled receptor 120 (GPR120), which, upon stimulation, increases the secretion of glucagon-like peptide-1 (GLP-1), an incretin that promotes glucose-dependent insulin secretion. [24]

Experimental Evaluation of Antidiabetic Activity

In vivo models are essential for evaluating the effects of these compounds on glucose metabolism.

This model is used to induce a state of insulin resistance, mimicking aspects of type 2 diabetes, allowing for the evaluation of insulin-sensitizing agents. [21]

Protocol: Dexamethasone-Induced Hyperglycemia in Rats

-

Induction of Diabetes: Administer dexamethasone to rats to induce hyperglycemia and insulin resistance.

-

Compound Treatment: Treat the diabetic rats with the test thioxo-thiazolidinone derivative or a standard drug (e.g., pioglitazone) for a specified period.

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure parameters like serum insulin, triglycerides, and cholesterol. Liver function tests (AST, ALT) can also be performed to assess potential hepatotoxicity. [21]

Conclusion

Thioxo-thiazolidinone derivatives represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, coupled with the potential for extensive chemical modification, make them a focal point for the development of new therapeutic agents to combat a range of diseases. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to effectively explore and validate the therapeutic potential of this important class of heterocyclic compounds. Continued research into their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective drug candidates.

References

-

Butnariu, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

-

López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

-

Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

-

Stavrakov, G., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

-

ResearchGate. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

-

Sun, L., et al. (2021). Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship (SAR) of 4-thiazolidinone-umbelliferone hybrids 7a-r. [Link]

-

Wang, W., et al. (2016). Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. MDPI. [Link]

-

Liu, X., et al. (2014). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. National Institutes of Health. [Link]

-

Jurca, T., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Kumar, A., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. PubMed. [Link]

-

Wadhwa, G., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. [Link]

-

Zhang, Q., et al. (2010). Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. PubMed. [Link]

-

Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

-

Vasilev, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

Głowacka, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health. [Link]

-

Kumar, S., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Institutes of Health. [Link]

-

ResearchGate. (2017). thiazolidinedione derivatives as antidiabetic agents: a short review. [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Kamel, A. M., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. National Institutes of Health. [Link]

-

International Journal of Science and Research Archive. (2024). Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase;. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Jose, E., et al. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

ResearchGate. (2020). Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. [Link]

-

ResearchGate. (n.d.). Scheme 23. 4-Thiazolidinone derivatives showing antidiabetic activity (63e65). [Link]

-

ResearchGate. (2023). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. [Link]

-

Preprints.org. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]

-

Nanjan, M. J., et al. (2018). Thiazolidinediones as antidiabetic agents: A critical review. PubMed. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking studies and cytotoxic screening of certain novel thiazolidinone derivatives substituted with benzothiazole or benzoxazole. [Link]

-

Singh, S., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. [Link]

-

Al-Sanea, M. M., et al. (2024). Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents. PubMed. [Link]

-

da Silva, A. C. A., et al. (2021). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed. [Link]

-

Tsolaki, E., et al. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. National Institutes of Health. [Link]

-

Oxford Academic. (2021). Antibacterial and antibiofilm activities of thiazolidine‐2,4‐dione and 4‐thioxo‐thiazolidin‐2‐one derivatives against multidrug‐resistant Staphylococcus aureus clinical isolates. [Link]

-

Kumar, A., et al. (2021). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

Sources

- 1. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]